3,4,5-trimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-12-7-13(2)20-16(8-12)17(9-14(3)23-20)24-22(25)15-10-18(26-4)21(28-6)19(11-15)27-5/h7-11H,1-6H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAVSGGEHPHTLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4,5-Trimethoxybenzoic Acid Derivatives
The benzamide moiety originates from 3,4,5-trimethoxybenzoic acid (TMBA), a precursor widely used in pharmaceutical intermediates. A validated industrial method involves the methylation of gallic acid (3,4,5-trihydroxybenzoic acid) using dimethyl sulfate or methyl iodide in alkaline conditions. For example, gallic acid reacts with methylating agents in aqueous sodium hydroxide at 60–80°C, achieving >85% yield.
Key Reaction Conditions:
Conversion to 3,4,5-Trimethoxybenzoyl Chloride
TMBA is subsequently converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds under reflux in anhydrous dichloromethane or toluene, with catalytic dimethylformamide (DMF) to enhance reactivity. Excess SOCl₂ is removed under reduced pressure to isolate the acyl chloride, which is used directly in subsequent amidation.
Optimization Insight:
-
Thionyl chloride achieves near-quantitative conversion within 2–3 hours at 70°C.
-
Residual SOCl₂ must be thoroughly removed to prevent side reactions during amidation.
Synthesis of 2,6,8-Trimethylquinolin-4-amine
Friedländer Condensation for Quinoline Formation
The quinoline fragment is synthesized via Friedländer condensation, combining 2,4,6-trimethylaniline with a ketone donor (e.g., ethyl acetoacetate). Cyclization occurs in polyphosphoric acid (PPA) or sulfuric acid at 120–150°C.
Representative Protocol:
Nitration and Reduction to 4-Aminoquinoline
The 4-position of the quinoline is functionalized through nitration followed by reduction. Nitration with fuming HNO₃ in H₂SO₄ at 0–5°C introduces a nitro group, which is reduced to an amine using hydrogen gas over palladium on carbon (Pd/C) or iron in hydrochloric acid.
Critical Parameters:
-
Nitration: 90% HNO₃, 0°C, 2 hours (Yield: 65%).
-
Reduction: H₂ (1 atm), 10% Pd/C, ethanol, 25°C (Yield: 85%).
Amidation: Coupling Benzoyl Chloride and Quinoline Amine
Schotten-Baumann Reaction
The benzamide bond is formed via the Schotten-Baumann reaction, where 3,4,5-trimethoxybenzoyl chloride reacts with 2,6,8-trimethylquinolin-4-amine in a biphasic system (water/dichloromethane) with sodium hydroxide as a base.
Procedure:
Coupling Reagent-Mediated Amidation
For higher yields, carbodiimide-based reagents (e.g., EDCl/HOBt) facilitate amide bond formation in anhydrous DMF or THF. This method avoids hydrolysis side reactions and is preferable for sensitive substrates.
Optimized Conditions:
-
Reagents: EDCl (1.5 eq), HOBt (1.5 eq), DMF, 25°C, 12 hours.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
The patents highlight solvent recovery systems, particularly for toluene and dichloromethane, to reduce costs. For example, toluene phases containing intermediates are distilled and reused in subsequent batches, achieving 90% solvent recovery.
Byproduct Management
Unreacted TMBA and quinoline derivatives are recovered via acid-base extraction. For instance, adjusting the pH of aqueous layers precipitates TMBA, which is filtered and recycled (Yield: 35% recovery).
Analytical Characterization
Spectral Data
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized under strong oxidative conditions.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3,4,5-trimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide exhibit significant anticancer properties. Studies have shown that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain quinoline-based compounds effectively targeted specific cancer cell lines, leading to reduced tumor growth in animal models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Quinoline derivatives are known for their effectiveness against a range of pathogens. Laboratory tests revealed that this compound displayed notable inhibitory effects on both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antibiotics or antimicrobial agents .
Neuroprotective Effects
Recent investigations into neuroprotective effects have highlighted the potential of quinoline derivatives in treating neurodegenerative diseases. The compound has been shown to possess antioxidant properties that may protect neuronal cells from oxidative stress-induced damage. This suggests a possible application in conditions like Alzheimer's disease and Parkinson's disease .
Agricultural Science
Pesticidal Applications
The structural characteristics of this compound suggest potential use as a pesticide. Research into similar compounds has indicated effectiveness against agricultural pests while being less harmful to beneficial insects. Field trials are necessary to evaluate its efficacy and safety in agricultural settings .
Plant Growth Regulation
Quinoline derivatives have been studied for their effects on plant growth regulation. Some compounds have demonstrated the ability to enhance growth rates and improve resistance to environmental stressors. This opens avenues for using this compound in sustainable agriculture practices .
Materials Science
Polymeric Materials
The incorporation of quinoline derivatives into polymer matrices has been explored for creating advanced materials with enhanced properties. These materials can exhibit improved thermal stability and mechanical strength. Research is ongoing to optimize the synthesis of such composites for applications in coatings and packaging materials .
Case Studies
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus affecting cell division. The quinoline moiety may interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Key Structural Analogs and Their Modifications
The following table summarizes structurally related benzamide derivatives and their biological activities:
Analysis of Substituent Effects
Benzamide Core Modifications: The trimethoxy groups on the benzene ring are conserved across multiple analogs (e.g., PBX2, PBX1, and the compound in ). These groups are critical for P-gp inhibitory activity, as desmethylation reduces potency .
Amine Moiety Variations: PBX2 features a benzo-pyrrolo-oxazin group, which may enhance π-π stacking interactions compared to the quinoline group in the target compound. This structural difference could explain divergent biological target profiles . The thioamide-hydrazine substituent in Compound 3 () demonstrates the versatility of benzamide derivatives in accommodating diverse functional groups for specialized applications, though its biological activity remains uncharacterized in the provided evidence .
Activity Trends: Analogs with electron-withdrawing groups (e.g., nitro in ) show stronger P-gp inhibition, suggesting that electronic effects at the amine moiety influence activity. The trimethylquinoline group, being electron-rich, may prioritize receptor interactions over transporter inhibition . PBX1 and PBX2 highlight how minor changes in the amine substituent (quinoxaline vs. oxazin) can significantly alter receptor binding, though specific data on the target compound’s receptor activity are lacking .
Biological Activity
3,4,5-trimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-tumor effects, mechanisms of action, and pharmacological profiles based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anti-Tumor Activity
Research has indicated that compounds with similar structural features to this compound exhibit significant anti-tumor properties. For instance:
- A study on trimethoxy flavonoid benzimidazole derivatives demonstrated their anti-tumor activity against various cancer cell lines including MGC-803 (gastric cancer) and MCF-7 (breast cancer). The most potent compound showed IC50 values ranging from 20.47 to 43.42 μM across different cell lines .
- The mechanism of action often involves inducing apoptosis and cell cycle arrest in the G1 phase .
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit cell proliferation in cancerous cells through various pathways.
- Induction of Apoptosis : Compounds related to this structure can activate apoptotic pathways leading to programmed cell death.
- Calcium Channel Modulation : Research indicates that related compounds can modulate calcium channels in cardiomyocytes, suggesting a protective role against arrhythmias .
Study on Anti-Cancer Activity
A notable study focused on the anti-cancer properties of derivatives of trimethoxy compounds. The results indicated that these compounds could effectively inhibit tumor growth in vivo and in vitro settings. For example:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 43.42 ± 3.56 | Apoptosis induction |
| Compound B | HepG-2 | 35.45 ± 2.03 | Cell cycle arrest |
| Compound C | MGC-803 | 20.47 ± 2.07 | Inhibition of proliferation |
These findings highlight the potential for developing new therapeutic agents based on the structural framework of this compound.
Pharmacological Profile
The pharmacological profile of this compound suggests a multi-faceted approach to treatment:
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing 3,4,5-trimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide?
Answer:
The synthesis typically involves nucleophilic substitution and condensation reactions. Key steps include:
- Coupling of quinoline and benzamide moieties: Reacting 2,6,8-trimethylquinolin-4-amine with 3,4,5-trimethoxybenzoyl chloride under reflux in anhydrous dichloromethane (DCM) with a base like triethylamine.
- Temperature control: Maintaining 40–50°C during reflux to prevent side reactions (e.g., demethylation of methoxy groups) .
- Purification: Column chromatography using silica gel (ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Yield optimization requires strict inert conditions (N₂ atmosphere) to avoid oxidation of the quinoline core .
Basic: Which analytical techniques are most effective for structural characterization and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of methoxy groups and quinoline-methyl substitutions. Aromatic proton signals at δ 6.8–7.5 ppm distinguish benzamide-quinoline coupling .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column (acetonitrile/water) monitors purity; retention time shifts indicate impurities like unreacted intermediates .
- X-ray crystallography (SHELX): Resolves 3D conformation, critical for understanding binding interactions. SHELXL refinement is preferred for small-molecule crystallography due to robust handling of disordered methoxy groups .
Basic: How is initial biological activity screening performed for this compound?
Answer:
- In vitro binding assays: Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like P-glycoprotein (P-gp) or kinase enzymes. IC₅₀ values are calculated from dose-response curves (e.g., P-gp inhibition IC₅₀ ~1.4–20 µM) .
- Cell viability assays: MTT or ATP-based assays in cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations. Synergy studies with doxorubicin assess P-gp inhibition efficacy .
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Solubility differences: Use standardized DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .
- Cell line variability: Validate target expression (e.g., P-gp via Western blot) before testing. For example, MDR1-overexpressing KB-V1 cells show higher sensitivity than wild-type KB-3-1 .
- Metabolic instability: Incubate with liver microsomes (e.g., human CYP3A4) to identify rapid degradation. Co-administration with cytochrome inhibitors (e.g., ketoconazole) can stabilize the compound .
Advanced: How can structure-activity relationship (SAR) studies guide further optimization?
Answer:
- Methoxy group modifications: Desmethylation at the 3-position reduces P-gp inhibition (IC₅₀ increases to >50 µM), while 4,5-dimethoxy retains activity .
- Quinoline substitutions: 2-Methyl groups enhance lipophilicity (logP ~3.5), improving blood-brain barrier penetration. 6,8-Dimethyl analogs show 2-fold higher cytotoxicity in glioblastoma models .
- Amide linker replacement: Substituting benzamide with sulfonamide (e.g., N-[(4-methylphenyl)sulfonyl]) increases aqueous solubility but reduces target affinity .
Advanced: What experimental designs are recommended for mechanistic studies?
Answer:
- Kinetic binding assays: Use radiolabeled analogs (e.g., ³H-labeled compound) to measure on/off rates for targets like GPER or ERα. Competitive binding with tamoxifen distinguishes receptor selectivity .
- Molecular docking: Glide/SP or AutoDock Vina models predict interactions with P-gp’s transmembrane domains. Validate with mutagenesis (e.g., Phe336Ala reduces binding ΔG by 2.3 kcal/mol) .
- Transcriptomic profiling: RNA-seq of treated cells identifies downstream pathways (e.g., apoptosis genes BAX/BCL2 ratio >2 indicates pro-death signaling) .
Advanced: How to address mutagenicity concerns during preclinical development?
Answer:
- Ames II testing: Assess mutagenicity in TA98 and TA100 strains with/without metabolic activation. Compare to benchmarks like benzyl chloride (e.g., revertant counts <2-fold control are acceptable) .
- Structural mitigations: Introduce electron-withdrawing groups (e.g., fluorine at the quinoline 5-position) to reduce electrophilic potential .
- In silico predictions: Use DEREK or Leadscope to flag structural alerts (e.g., nitro groups increase risk; absent in this compound) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
